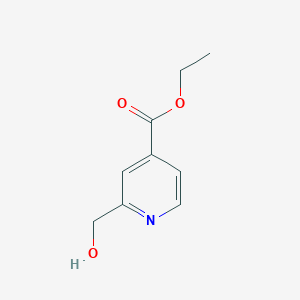

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(hydroxymethyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVOAWVPVKOQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(hydroxymethyl)pyridine-4-carboxylate typically involves the esterification of 2-(hydroxymethyl)pyridine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2-(carboxymethyl)pyridine-4-carboxylic acid.

Reduction: 2-(hydroxymethyl)pyridine-4-methanol.

Substitution: 2-(hydroxymethyl)-3-nitropyridine-4-carboxylate.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, while not directly discussed in the provided search results, can be understood through the applications and reactions of its related compounds and structural features. The search results highlight the uses of similar pyridine derivatives in various scientific fields, which can help infer the potential applications of this compound.

Scientific Research Applications

Given its structure, which combines a pyridine ring, a hydroxymethyl group, and an ethyl carboxylate, this compound can be valuable in diverse scientific applications:

- As a Building Block for Complex Molecules: It can serve as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Synthesis of Biologically Active Compounds: This compound can be employed as a building block in the synthesis of biologically active compounds due to the presence of hydroxyl and ester groups, which facilitate interactions with biological molecules through hydrogen bonding and other forces.

Chemical Reactions and Potential Applications

- Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid. Oxidizing agents like potassium permanganate could be used. The resulting product could then be used in various applications

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxymethyl)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, further modulating its effects.

Comparison with Similar Compounds

Key Observations :

- Hydroxymethyl vs. Chloromethyl : The hydroxymethyl group in the target compound confers polarity and hydrogen-bonding capability, whereas the chloromethyl group in its analog increases electrophilicity, making it more reactive in cross-coupling reactions .

Pyridine vs. Pyrimidine Derivatives

Key Observations :

- Functional Group Impact : The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid increases acidity (pKa ~2–3), whereas the ethyl ester in the target compound improves lipid solubility for better membrane permeability .

Complex Derivatives with Pharmacological Relevance

Key Observations :

- Fluorine Substitution: Fluorinated analogs (e.g., the HCV inhibitor in ) demonstrate enhanced metabolic stability and target binding affinity compared to non-fluorinated derivatives .

- Scaffold Complexity : Fused heterocycles (e.g., pyrazolo-pyridines) exhibit broader pharmacological profiles but require more complex synthesis routes .

Biological Activity

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a pyridine derivative that has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a hydroxymethyl group and an ester functional group, which contribute to its biological interactions. The presence of the pyridine ring enhances its ability to form complexes with metal ions and participate in hydrogen bonding with biological molecules, influencing various biochemical pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against a range of bacterial strains, including:

- Streptococcus pneumoniae

- Bacillus subtilis

- Staphylococcus epidermidis

- Escherichia coli

- Klebsiella pneumoniae

In vitro tests revealed that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria . The antimicrobial activity is believed to be enhanced by the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In experimental models, it was shown to reduce inflammation markers and modulate immune responses. This activity suggests potential applications in treating inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound acts as a ligand for various metal ions, forming complexes that exhibit biological activity. The hydroxyl and ester groups facilitate hydrogen bonding with proteins and nucleic acids, influencing cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, making it a promising candidate for further development .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked reduction in paw swelling and inflammatory cytokines compared to control groups. This suggests its potential utility in treating conditions such as arthritis .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.